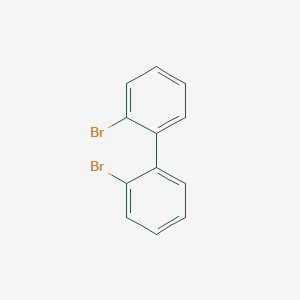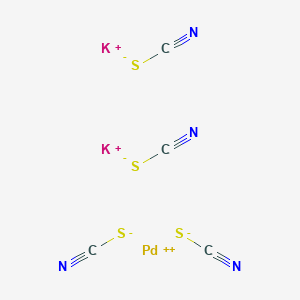
甲胺碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylammonium iodide, also known as methanaminium iodide, is an organic halide with the chemical formula CH₃NH₃I. It is an ammonium salt composed of methylamine and hydrogen iodide. This compound is primarily used as a precursor in the fabrication of perovskite solar cells, which are known for their high conversion efficiencies .
科学研究应用
Methylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a precursor in the synthesis of perovskite materials for solar cells.
Biology: While its direct applications in biology are limited, the study of its interactions with biological molecules can provide insights into the behavior of similar organic halides.
Medicine: Research into the potential medical applications of methylammonium iodide is ongoing, particularly in the field of drug delivery systems.
作用机制
Methylammonium iodide, also known as methylazanium iodide, is an organic halide with a formula of CH3NH3I . It is an ammonium salt composed of methylamine and hydrogen iodide .
Target of Action
The primary application for methylammonium iodide is as a component of perovskite crystalline solar cells . It is extensively used as a precursor material for the fabrication of these solar cells .
Mode of Action
Methylammonium iodide interacts with its targets, primarily in the formation of perovskite solar cells. It is used in combination with lead iodide to change the morphology of the resulting perovskite materials . The hydrogen bonds are found to be the major factor that stabilizes the methylammonium iodide monomers and dimers .
Biochemical Pathways
The hydrogen bonds in the methylammonium iodide are proposed to be correlated with the three-dimensional halide perovskite buildup .
Result of Action
The result of methylammonium iodide’s action is the formation of perovskite solar cells. These solar cells offer high conversion efficiencies . The hydrogen bonds stabilize the non-bonding I-5p orbitals, spatially perpendicular to the Pb–I–Pb bond axis, lowering their energy when the H–I interaction occurs .
Action Environment
The action of methylammonium iodide is influenced by environmental factors such as temperature. This suggests that the material seldom experiences a cubic environment, rather an increasingly distorted tetragonal one .
生化分析
Biochemical Properties
Methylammonium iodide is a precursor for the synthesis of the halide perovskite CH3NH3PbI3 . The hydrogen bonds in methylammonium iodide are found to be the major factor that stabilizes the methylammonium iodide monomers and dimers . The dimeric structure exhibits geometry with each iodine atom shared by two neighboring hydrogen atoms in the methylammonium cation molecules .
Cellular Effects
It is known that methylammonium iodide plays a crucial role in the stability of perovskite solar cells . When the molar ratio between PbI2: methylammonium iodide precursor solution increased, the stability of perovskite cells dramatically increased over time .
Molecular Mechanism
The molecular mechanism of methylammonium iodide primarily involves its role in the formation of perovskite structures. The hydrogen bonds in methylammonium iodide are proposed to be correlated with the three-dimensional halide perovskite buildup . The formation of the hydrogen bond that is available in the halide perovskite framework could be traced back as early as the precursor preparation .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of perovskite in the air without any masking in the average stoichiometry was about five days, while when the amount of methylammonium iodide precursor solution increased, the perovskite film was unchanged for about 13 days .
Metabolic Pathways
It is known that methylammonium iodide plays a crucial role in the formation of perovskite structures .
Transport and Distribution
It is known that methylammonium iodide plays a crucial role in the formation of perovskite structures .
Subcellular Localization
It is known that methylammonium iodide plays a crucial role in the formation of perovskite structures .
准备方法
Synthetic Routes and Reaction Conditions: Methylammonium iodide can be synthesized through a reaction between methylamine and hydroiodic acid. The reaction typically proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{HI} \rightarrow \text{CH}_3\text{NH}_3\text{I} ] This reaction is usually carried out in an aqueous solution at room temperature. The product, methylammonium iodide, precipitates out of the solution and can be collected by filtration and dried under vacuum .
Industrial Production Methods: In industrial settings, the production of methylammonium iodide involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product, which is crucial for its application in perovskite solar cells .
化学反应分析
Types of Reactions: Methylammonium iodide undergoes various chemical reactions, including:
Oxidation: Methylammonium iodide can be oxidized to form methylamine and iodine.
Reduction: It can be reduced to form methylamine and hydrogen iodide.
Substitution: Methylammonium iodide can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used under mild conditions.
Major Products:
Oxidation: Methylamine and iodine.
Reduction: Methylamine and hydrogen iodide.
Substitution: Methylammonium halides (e.g., methylammonium chloride, methylammonium bromide).
相似化合物的比较
Formamidinium iodide (CH₃(NH₂)₂I): Similar to methylammonium iodide, formamidinium iodide is used in the synthesis of perovskite materials.
Cesium iodide (CsI): Used in all-inorganic perovskite solar cells, cesium iodide provides enhanced stability under high-temperature conditions.
Uniqueness: Methylammonium iodide is unique due to its ability to form highly efficient perovskite structures at relatively low temperatures. Its ease of synthesis and high purity make it a preferred choice for researchers and manufacturers in the field of perovskite solar cells .
属性
CAS 编号 |
14965-49-2 |
|---|---|
分子式 |
CH6IN |
分子量 |
158.970 g/mol |
IUPAC 名称 |
methanamine;hydroiodide |
InChI |
InChI=1S/CH5N.HI/c1-2;/h2H2,1H3;1H |
InChI 键 |
LLWRXQXPJMPHLR-UHFFFAOYSA-N |
SMILES |
C[NH3+].[I-] |
规范 SMILES |
CN.I |
Key on ui other cas no. |
14965-49-2 |
Pictograms |
Irritant |
相关CAS编号 |
74-89-5 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)













